molecular formula C7HBrF12O B3039942 7H-Perfluoroheptanoyl bromide CAS No. 141893-84-7

7H-Perfluoroheptanoyl bromide

Cat. No.: B3039942
CAS No.: 141893-84-7
M. Wt: 408.97 g/mol
InChI Key: ZPIFFXKJBKLWQW-UHFFFAOYSA-N
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Description

7H-Perfluoroheptanoyl bromide: is a fluorinated organic compound with the molecular formula C7HBrF12O . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a bromine atom and multiple fluorine atoms, contributing to its high reactivity and stability under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoroheptanoyl bromide typically involves the reaction of heptanoyl chloride with bromine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of specialized equipment to handle the highly reactive intermediates and ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions: 7H-Perfluoroheptanoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Perfluoroheptanoyl derivatives with different functional groups.

    Reduction: Perfluoroheptanol derivatives.

    Oxidation: Perfluoroheptanoic acid.

Scientific Research Applications

Chemistry: 7H-Perfluoroheptanoyl bromide is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity makes it suitable for creating complex molecules with specific properties .

Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential in drug development, particularly in creating fluorinated pharmaceuticals with improved bioavailability .

Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it valuable in applications requiring high thermal and chemical stability .

Mechanism of Action

The mechanism of action of 7H-Perfluoroheptanoyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which stabilize the transition state and facilitate the reaction .

Comparison with Similar Compounds

  • Perfluoroheptanoic acid
  • Perfluoroheptanol
  • Perfluoroheptanoyl chloride

Comparison: Compared to these similar compounds, 7H-Perfluoroheptanoyl bromide is unique due to its bromine atom, which provides distinct reactivity patterns. While perfluoroheptanoic acid and perfluoroheptanol are primarily used for their stability and inertness, this compound is valued for its ability to undergo further chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIFFXKJBKLWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Perfluoroheptanoyl bromide
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7H-Perfluoroheptanoyl bromide
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7H-Perfluoroheptanoyl bromide
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7H-Perfluoroheptanoyl bromide
Reactant of Route 5
7H-Perfluoroheptanoyl bromide
Reactant of Route 6
7H-Perfluoroheptanoyl bromide

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